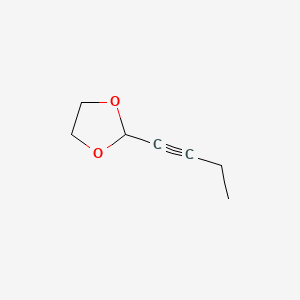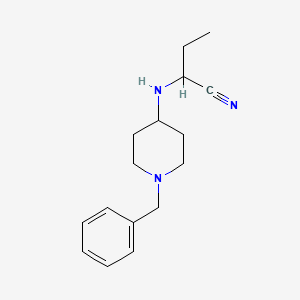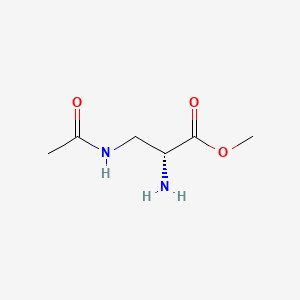
methyl (2R)-3-acetamido-2-aminopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-3-acetamido-2-aminopropanoate is an organic compound with a molecular structure that includes an amino group, an acetamido group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-acetamido-2-aminopropanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2R)-3-acetamido-2-aminopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of protective groups and selective deprotection steps can also be employed to enhance the purity of the final product.
化学反応の分析
Types of Reactions
Methyl (2R)-3-acetamido-2-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of (2R)-3-acetamido-2-aminopropanoic acid.
科学的研究の応用
Methyl (2R)-3-acetamido-2-aminopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of methyl (2R)-3-acetamido-2-aminopropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence various biochemical pathways, leading to specific biological effects.
類似化合物との比較
Methyl (2R)-3-acetamido-2-aminopropanoate can be compared with other similar compounds such as:
Methyl (2S)-3-acetamido-2-aminopropanoate: The (S)-enantiomer of the compound, which may have different biological activity.
Ethyl (2R)-3-acetamido-2-aminopropanoate: An ethyl ester analog with potentially different chemical properties.
Methyl (2R)-3-amino-2-aminopropanoate: A compound lacking the acetamido group, which may affect its reactivity and applications.
特性
分子式 |
C6H12N2O3 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
methyl (2R)-3-acetamido-2-aminopropanoate |
InChI |
InChI=1S/C6H12N2O3/c1-4(9)8-3-5(7)6(10)11-2/h5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChIキー |
GZDWTUWAKZNUKA-RXMQYKEDSA-N |
異性体SMILES |
CC(=O)NC[C@H](C(=O)OC)N |
正規SMILES |
CC(=O)NCC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)


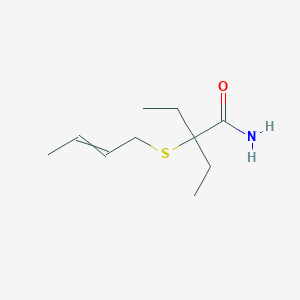
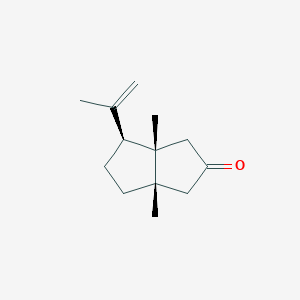
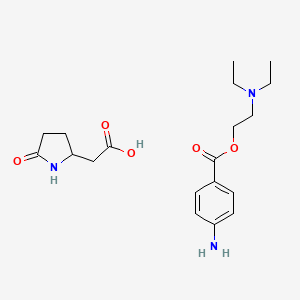

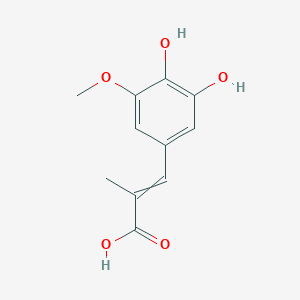


![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)
